Triselenophen-2-ylphosphane
Description
Triselenophen-2-ylphosphane is a phosphorus-centered organoselenium compound featuring three selenophene rings (C₄H₃Se) attached to a central phosphorus atom. Its structure combines the aromaticity of selenophene with the electron-rich nature of phosphorus, making it a candidate for applications in materials science, catalysis, and optoelectronics. While direct experimental data on this compound is sparse in the provided evidence, its synthesis likely parallels methods for analogous phosphorus-heterocyclic systems, such as Stille coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C12H9PSe3 |
|---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
tri(selenophen-2-yl)phosphane |
InChI |
InChI=1S/C12H9PSe3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
OLIFNJIVLCZWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)P(C2=CC=C[Se]2)C3=CC=C[Se]3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triselenophen-2-ylphosphane typically involves the reaction of selenophene with phosphorus trichloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: Triselenophen-2-ylphosphane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the selenophene rings and the central phosphorus atom .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form phosphine derivatives.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to substitute hydrogen atoms on the selenophene rings.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated selenophenes .
Scientific Research Applications
Triselenophen-2-ylphosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of triselenophen-2-ylphosphane involves its interaction with molecular targets through its phosphorus and selenium atoms. These interactions can lead to the formation of coordination complexes, which can alter the activity of enzymes and other proteins. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis: this compound’s synthesis likely requires air-sensitive reagents (e.g., selenophene Grignard analogs) and rigorous purification, similar to dispirophosphazenes in .
- Stability: Preliminary data on selenophene-phosphorus compounds suggests susceptibility to oxidation, necessitating inert-atmosphere handling .
- Performance : Computational studies predict enhanced charge-carrier mobility compared to thiophene analogs, but experimental validation is pending.
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